Quinacridonequinone
Overview
Description
Synthesis Analysis
Quinacridonequinone derivatives, including various substituted versions, have been synthesized through different methodologies. For instance, Ye et al. (2005) and Wang et al. (2007) reported the synthesis of quinacridone derivatives with alkyl and dendron substitutions, providing insights into their luminescent properties and molecular structures. These syntheses involve cyclization reactions and modifications to introduce different substituents, affecting the electronic and photophysical properties of the resulting compounds (Ye et al., 2005); (Wang et al., 2007).
Molecular Structure Analysis
The molecular structures of quinacridone derivatives have been extensively analyzed, revealing their tendency to form supramolecular structures through intermolecular π-π interactions and hydrogen bonding. The single-crystal X-ray structures of these derivatives display diverse molecular packing motifs that are crucial for their optical and electronic properties. Studies by Mizuguchi & Senju (2006) and Lincke (2000) have detailed these interactions, showing how the molecular arrangement influences the color and stability of these compounds (Mizuguchi & Senju, 2006); (Lincke, 2000).
Chemical Reactions and Properties
This compound derivatives participate in various chemical reactions that modify their properties. The introduction of electron-withdrawing or donating groups can significantly alter their electronic and photophysical behavior. For example, the synthesis of quinacridone derivatives with different substituents can lead to materials with tailored absorption properties, useful for applications in organic electronics and photovoltaics (Jia et al., 2020).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their solubility, melting points, and crystallinity, are closely related to their molecular structure and substituents. These properties are critical for their processing and application in devices. For example, the alkyl chain length on the quinacridone core has been shown to influence the morphology and emission properties of derived micromaterials, as demonstrated by Zhao et al. (2009) (Zhao et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity, photostability, and electrochemical characteristics, are pivotal for their functionality in optical and electronic applications. Studies have shown that these properties can be finely tuned through molecular design, enabling the development of materials with high performance for organic electronics and optoelectronics. For instance, the incorporation of quinacridone units into conjugated polymers has led to materials with promising applications in organic photovoltaics, highlighting the impact of chemical properties on device performance (Chen et al., 2010); (Song et al., 2012).
Scientific Research Applications
Dermatology and Lupus Treatment : Quinacridonequinone derivatives like hydroxychloroquine have been used in dermatology, particularly for treating lupus erythematosus. These drugs work by inhibiting endosomal toll‐like receptor signaling, thus limiting B cell and dendritic cell activation (Kalia & Dutz, 2007).
Malaria Treatment : this compound has been involved in malaria treatment research. Studies have explored its effectiveness in acute attacks of vivax malaria (Jones & Pullman, 1948).
Fertility Control : Research has investigated the use of this compound derivatives for fertility control, specifically through transvaginal application on the fallopian tube (Zipper, Stachetti & Medel, 1970).
Antimalarial Drug Research : this compound-related compounds have been examined for their antimalarial properties, including their interaction with hematin, a crucial step in the life cycle of malaria parasites (Auparakkitanon et al., 2006).
Nanoparticle Optical Properties : Studies have investigated the optical properties of this compound nanoparticles, which show a blue shift of absorption peak energy related to the size of nanoparticles, indicating potential applications in nanotechnology and materials science (Akimoto et al., 2012).
Organic Photovoltaic Applications : this compound chemistry has been explored for its potential application in organic photovoltaic devices. This involves the development of new compounds through specific chemical processes (Chesman & Liepa, 2020).
Crystallography and Pigmentation : this compound has been a subject of research in crystallography, particularly in the context of its applications as pigments due to its outstanding light, heat, and chemical fastness (Chung & Scott, 1971).
Medicinal Chemistry : The chemical and medicinal aspects of this compound and its analogues have been extensively reviewed, especially focusing on their therapeutic potentials in various fields like medicines, electronic industry, and cosmetics (Shafiq et al., 2022).
Safety and Hazards
properties
IUPAC Name |
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2O4/c23-17-9-5-1-3-7-11(9)21-15-13(17)19(25)16-14(20(15)26)18(24)10-6-2-4-8-12(10)22-16/h1-8H,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLLMGLKCVSKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=C(C3=O)NC5=CC=CC=C5C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044838 | |
Record name | Quinacridonequinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1503-48-6 | |
Record name | Quinacridonequinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1503-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinacridonequinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinacridonequinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINACRIDONEQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2N62Q51YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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